molecular formula C12H14O B14699290 4-Phenylhex-4-en-3-one CAS No. 24612-11-1

4-Phenylhex-4-en-3-one

Cat. No.: B14699290
CAS No.: 24612-11-1
M. Wt: 174.24 g/mol
InChI Key: AYRGAPNSYOFPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylhex-4-en-3-one is an α,β-unsaturated ketone characterized by a six-carbon chain with a phenyl group at the fourth carbon and a conjugated enone system (C=C-O). This structure confers reactivity typical of enones, including susceptibility to nucleophilic attack and participation in cycloaddition reactions. Enones like this compound are often intermediates in organic synthesis, particularly in pharmaceuticals and ligand design .

Properties

CAS No.

24612-11-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-phenylhex-4-en-3-one

InChI

InChI=1S/C12H14O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h3,5-9H,4H2,1-2H3

InChI Key

AYRGAPNSYOFPOB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylhex-4-en-3-one can be synthesized through various methods. One common approach involves the Wittig-Horner reaction, where aliphatic aldehydes react with 2-oxoalkylphosphonates in the presence of barium hydroxide in 1,4-dioxane . This method is efficient and stereoselective, minimizing side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylhex-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Phenylhex-4-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylhex-4-en-3-one involves its ability to act as an electrophile in various chemical reactions. The enone group is particularly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The phenyl group can stabilize intermediates through resonance, enhancing the compound’s reactivity and selectivity in chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name CAS Number Structure Key Features
4-Phenylhex-4-en-3-one Not provided Linear enone, phenyl at C4 Conjugated enone, potential for Michael addition
(E)-1-Phenylhex-4-en-3-one Not provided Phenyl at C1, enone at C3-C4 Isomeric enone; altered substituent position affects reactivity
4-Phenylcyclohex-3-en-1-one Multiple listings Cyclohexenone ring with phenyl Ring strain, increased rigidity, reduced solubility in polar solvents
4-Ethylhexan-3-one 6137-12-8 Branched alkyl ketone Saturated ketone; higher volatility, lower reactivity

Physical and Chemical Properties

  • Reactivity: this compound: The conjugated enone system enhances electrophilicity at the β-carbon, enabling Michael additions or Diels-Alder reactions. 4-Ethylhexan-3-one: Saturated ketone lacks conjugation, reducing reactivity toward nucleophiles .
  • Hazards: Linear enones (e.g., this compound) may share hazards with cyclohexenone derivatives, including skin/eye irritation and toxicity upon ingestion .

Research Findings and Data Gaps

  • Structural Insights: Computational studies (absent in evidence) would clarify electronic effects of phenyl substitution on enone reactivity.
  • Analytical Challenges: As noted in , confirming novel compounds like this compound requires cross-referencing databases (Reaxys/SciFinder) for spectral data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.